molecular formula C5H12N2O B14078831 tert-Butyl carbamimidate CAS No. 102142-91-6

tert-Butyl carbamimidate

Cat. No.: B14078831
CAS No.: 102142-91-6
M. Wt: 116.16 g/mol
InChI Key: SEBFEOANNMLCCB-UHFFFAOYSA-N
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Description

tert-Butyl carbamimidate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamimidate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl carbamimidate can be synthesized through several methods. One common approach involves the reaction of tert-butyl isocyanate with an appropriate amine under controlled conditions. Another method includes the reaction of tert-butyl chloroformate with an amine, followed by the addition of a base to form the carbamimidate.

Industrial Production Methods: In industrial settings, this compound is typically produced using large-scale batch reactors. The process involves the careful control of temperature and pressure to ensure high yields and purity. The use of catalysts and solvents may also be employed to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl carbamimidate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form tert-butyl carbamate.

    Reduction: It can be reduced to form tert-butyl amine.

    Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alcohols, amines, or thiols can react with this compound under mild conditions.

Major Products Formed:

    Oxidation: tert-Butyl carbamate.

    Reduction: tert-Butyl amine.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl carbamimidate is used as a reagent in organic synthesis. It serves as a protecting group for amines, allowing for selective reactions to occur without interference from the amine functionality.

Biology: In biological research, this compound is used to modify proteins and peptides. It can react with amino groups in proteins, leading to the formation of stable carbamate derivatives.

Medicine: this compound has potential applications in drug development. It can be used to synthesize prodrugs, which are inactive compounds that can be converted into active drugs in the body.

Industry: In the industrial sector, this compound is used in the production of polymers and coatings. It can also be employed as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl carbamimidate involves its ability to react with nucleophiles. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound. The carbamimidate moiety can undergo nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

    tert-Butyl carbamate: Similar in structure but lacks the carbamimidate moiety.

    tert-Butyl isocyanate: Precursor to tert-Butyl carbamimidate, used in similar reactions.

    tert-Butyl chloroformate: Another precursor, used in the synthesis of this compound.

Uniqueness: this compound is unique due to its combination of the tert-butyl group and the carbamimidate moiety. This combination provides distinct reactivity and selectivity, making it valuable in various synthetic and industrial applications.

Properties

CAS No.

102142-91-6

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

tert-butyl carbamimidate

InChI

InChI=1S/C5H12N2O/c1-5(2,3)8-4(6)7/h1-3H3,(H3,6,7)

InChI Key

SEBFEOANNMLCCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=N)N

Origin of Product

United States

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